![molecular formula C11H13BrN2 B567240 6-Bromo-3-butyl-1H-indazole CAS No. 1314987-32-0](/img/structure/B567240.png)
6-Bromo-3-butyl-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-butyl-1H-indazole (6-BB-1H-Indazole) is an N-heterocyclic compound with a wide range of potential applications. It has recently been studied for its potential use in the synthesis of various organic compounds, as well as its potential use as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Pharmacophore Development
Indazole compounds, including derivatives like 6-Bromo-3-butyl-1H-indazole, are integral in developing pharmacophores for therapeutic drugs. Alam and Keating (2021) highlight that indazole-containing drugs often market as N-alkyl indazole derivatives, emphasizing the importance of the indazole scaffold in pharmaceutical development (Alam & Keating, 2021).
Antifungal Agents
Park et al. (2007) describe the potential of indazole-linked triazoles as antifungal agents. They specifically mention a compound with a 5-bromo substitution on the indazole ring, exhibiting significant activity against fungal cultures, indicating the relevance of bromo-indazole derivatives in antifungal research (Park et al., 2007).
Synthesis Methodologies
Welch, Hanau, and Whalen (1992) discuss the synthesis of 3-substituted indazole derivatives, providing insights into methods for creating compounds like 6-Bromo-3-butyl-1H-indazole, which could be crucial for research and development (Welch et al., 1992).
α-Glucosidase Inhibition and Antioxidant Activity
Mphahlele et al. (2020) evaluated the indazole derivatives for their inhibitory effect against α-glucosidase activity and antioxidant potential, highlighting the medical application potential of bromo-indazole derivatives in treating diseases like diabetes (Mphahlele et al., 2020).
IKK2 Inhibitors
Lin and colleagues (2008) developed efficient chemical approaches to synthesize indazole derivatives, identifying them as potent IKK2 inhibitors, suggesting their role in inflammation and autoimmune diseases (Lin et al., 2008).
Molecular Structure Studies
The study of indazole molecular structures, as discussed by Cabildo et al. (2011), provides foundational knowledge for understanding the chemical properties and potential applications of 6-Bromo-3-butyl-1H-indazole (Cabildo et al., 2011).
Anticancer Properties
Research by Hoang et al. (2022) explores 6-aminoindazole derivatives, revealing their significant cytotoxicity against cancer cell lines, thereby implicating the potential use of bromo-indazole derivatives in cancer treatment (Hoang et al., 2022).
Wirkmechanismus
Target of Action
Indazole-containing heterocyclic compounds, such as 6-Bromo-3-butyl-1H-indazole, have a wide variety of medicinal applications . They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
It is believed that the cyclization process is greatly affected by the hydrogen bond . This hydrogen bond propelled mechanism is suitable for similar cyclization .
Biochemical Pathways
It is known that indazoles can affect a variety of pathways due to their wide range of medicinal applications .
Result of Action
A series of novel indazole derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities . Some compounds showed higher inhibitory activity on the viability of certain human cancer cell lines when compared with the standard methotrexate .
Eigenschaften
IUPAC Name |
6-bromo-3-butyl-2H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2/c1-2-3-4-10-9-6-5-8(12)7-11(9)14-13-10/h5-7H,2-4H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYWWOCCPQJSDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C2C=CC(=CC2=NN1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716641 |
Source
|
Record name | 6-Bromo-3-butyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1314987-32-0 |
Source
|
Record name | 6-Bromo-3-butyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.